Longanine

Description

Longanine (马钱子苷) is a glycoside compound isolated from Strychnos nux-vomica (马钱子), a plant traditionally used in herbal medicine for its bioactive alkaloids. It was identified alongside 12 alkaloids (e.g., strychnine, brucine, vomicine) and non-alkaloid compounds (e.g., squalene, stigmasterol) in a 2024 study by Nanjing University of Chinese Medicine . Its structural classification as a glycoside suggests solubility and bioavailability differences compared to alkaloids, though detailed molecular data (e.g., formula, stereochemistry) remain unspecified in the available literature .

Properties

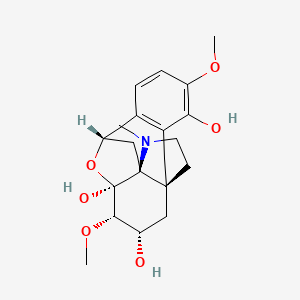

Molecular Formula |

C19H25NO6 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(1S,8S,10S,11S,12S,13S)-4,12-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-3,11,13-triol |

InChI |

InChI=1S/C19H25NO6/c1-20-7-6-17-8-11(21)16(25-3)19(23)18(17,20)9-13(26-19)10-4-5-12(24-2)15(22)14(10)17/h4-5,11,13,16,21-23H,6-9H2,1-3H3/t11-,13-,16-,17-,18-,19+/m0/s1 |

InChI Key |

UHRGPVJRLXHZFG-OOXWPESWSA-N |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)O)OC)O |

Canonical SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of longanine involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the formation of the propellane framework, which is a characteristic feature of hasubanan alkaloids. The synthesis typically involves:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via oxidation and reduction reactions.

- Final purification and crystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities. The industrial methods often involve:

- Use of automated synthesis machines to perform multiple reaction steps.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Longanine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen to the molecule.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products:

- Oxidation of this compound can lead to the formation of ketones or alcohols.

- Reduction reactions typically yield simpler alkaloid derivatives.

- Substitution reactions can produce halogenated this compound derivatives with altered biological activities.

Scientific Research Applications

Chemistry: Used as a model compound to study complex organic reactions and synthesis techniques.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of longanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound selectively binds to δ-opioid receptors, which are involved in pain modulation and other physiological processes.

Pathways Involved: The binding of this compound to δ-opioid receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Insights :

- This compound’s glycosidic structure contrasts with the nitrogen-containing heterocycles of strychnine and brucine, likely altering its pharmacokinetics (e.g., absorption, metabolism) .

- Unlike stigmasterol, a cholesterol-like sterol, this compound’s sugar-linked structure may confer distinct interactions with cellular receptors .

Functional and Pharmacological Comparison

Key Insights :

- This compound’s glycoside class suggests lower toxicity compared to strychnine, a potent neurotoxic alkaloid .

- Brucine’s moderate toxicity and analgesic utility highlight the diversity of bioactive compounds in S.

Analytical Differentiation

Distinguishing this compound from similar compounds requires multi-technique analysis (e.g., NMR, MS, chromatography), as recommended in guidelines for compound identification . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.